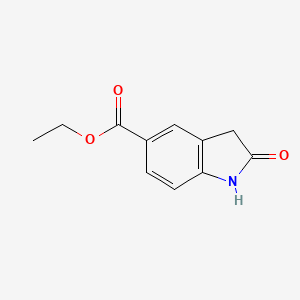

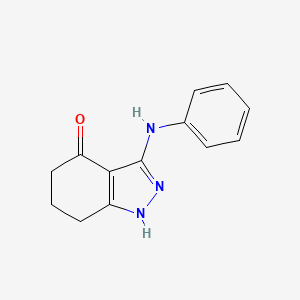

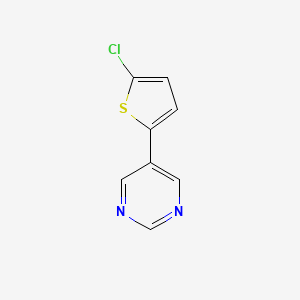

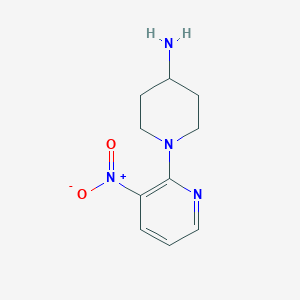

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

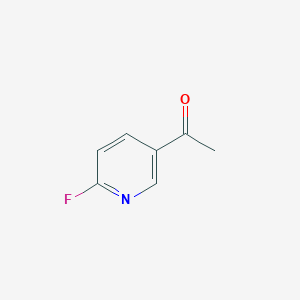

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one is a chemical compound that belongs to the class of indazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 3-(Phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one and its derivatives have been synthesized and explored for various chemical properties. In one study, a novel methodology was developed for the synthesis of new substituted derivatives of this compound. The process involved a one-pot three-component reaction, showcasing operational simplicity and yielding products under mild conditions (Rimaz et al., 2017).

Bioactivity and Medicinal Potential

- Some derivatives of 3-(Phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one have been investigated for their biological activities. Certain compounds synthesized from this chemical showed significant antiproliferative activities, with notable effects on different cancer cell lines (Maggio et al., 2011).

Molecular Structure Analysis

- The molecular structure and interaction types of some similar compounds, like 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole, were extensively studied using X-ray diffraction and DFT calculations, providing insights into the intramolecular and intermolecular forces in these compounds (Fizer et al., 2018).

Catalysis and Synthetic Applications

- A greener approach to synthesizing 4,5,6,7-tetrahydro-1H-indazol-3(2H)-ones was explored using Amberlyst A-21 as a catalyst, highlighting an environmental-friendly and economically viable procedure (Rao et al., 2014).

Mécanisme D'action

: DrugBank: (3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one : Most literature classifies phenytoin as an unselective sodium channel blocker. (Phenytoin: a step by step insight into its multiple mechanisms of action. J Neurol (2017) 264: 74. https://doi.org/10.1007/s00415-017-8465-4) : DrugBank: 3-(4-Phenylamino-Phenylamino)-2-(1h-Tetrazol-5-Yl)-Acrylonitrile : DrugBank: N-(3-(8-CYANO-4-(PHENYLAMINO)PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YLAMINO)PHENYL)ACETAMIDE : Corrosion inhibition plays a pivotal role in safeguarding metal structures and equipment in diverse industrial sectors. This review paper examines the latest developments in corrosion inhibitors, focusing on organic, inorganic, and mixed-type compounds. The review synthesizes a vast body of literature, highlighting key findings from experimental studies evaluating the effectiveness of organic … Springer: A compilation of Corrosion inhibitors in acidic environments : [ChemBK: N-苯基-3-氨基丙基三甲氧基硅烷](https://www.chembk.com/cn/chem/N-%

Propriétés

IUPAC Name |

3-anilino-1,5,6,7-tetrahydroindazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-11-8-4-7-10-12(11)13(16-15-10)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDLNVRZPMNCCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=NN2)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545489 |

Source

|

| Record name | 3-Anilino-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one | |

CAS RN |

105543-87-1 |

Source

|

| Record name | 3-Anilino-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1315494.png)